Tigecycline-D9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

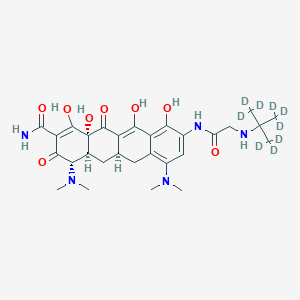

Molecular Formula |

C29H39N5O8 |

|---|---|

Molecular Weight |

594.7 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]acetyl]amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1/i1D3,2D3,3D3 |

InChI Key |

SOVUOXKZCCAWOJ-LCXUVLLNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |

Synonyms |

(4S,4aS,5aR,12aS)-4,7-Bis(dimethylamino)-9-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide-d9; Tygacil-d9; WAY-GAR 936-d9; Glycylcycline-d9; |

Origin of Product |

United States |

Foundational & Exploratory

What is Tigecycline-D9 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tigecycline-D9, a critical tool in the research and development of the glycylcycline antibiotic, Tigecycline. This document details its primary application, physicochemical properties, and the experimental protocols for its use.

Introduction to this compound

This compound is the deuterated analogue of Tigecycline, a broad-spectrum antibiotic used to treat various bacterial infections, including those caused by multidrug-resistant pathogens.[1] The key difference between Tigecycline and this compound is the replacement of nine hydrogen atoms with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for the quantitative analysis of Tigecycline in biological matrices.[2][3]

The primary and almost exclusive use of this compound in research is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Tigecycline in pharmacokinetic and therapeutic drug monitoring studies.[1][2][3] Its chemical and physical properties are nearly identical to that of Tigecycline, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for separate detection by a mass spectrometer.

Physicochemical Properties and Quantitative Data

The utility of this compound as an internal standard is grounded in its specific physicochemical properties. The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₃₀D₉N₅O₈ | [4] |

| Molecular Weight | 594.7 g/mol | [4] |

| CAS Number | 2699607-86-6 | [4] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) | [4] |

| Appearance | Solid | |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |

| Storage | -20°C | [4] |

Primary Research Application: Internal Standard in LC-MS/MS

This compound is indispensable for accurate and precise quantification of Tigecycline in complex biological samples such as plasma, serum, and cerebrospinal fluid.[2][3][5] Its role as an internal standard is to correct for variations in sample preparation and instrument response, thereby improving the reliability of the analytical method.

Experimental Workflow for Tigecycline Quantification

The general workflow for quantifying Tigecycline using this compound as an internal standard involves sample preparation, LC separation, and MS/MS detection.

Detailed Experimental Protocols

The following sections provide a detailed methodology for the quantification of Tigecycline in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.[2][3]

Materials and Reagents

-

Tigecycline reference standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of this compound working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is typically performed on a C18 reversed-phase column. The mobile phase composition and gradient can be optimized to achieve good peak shape and separation from matrix components.

| Parameter | Condition 1 | Condition 2 |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | HSS T3 (2.1 × 100 mm, 3.5 μm) |

| Mobile Phase A | 0.2% Formic acid and 10 mM ammonium formate in water | 0.1% Formic acid and 5 mM ammonium acetate in water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 0.25 mL/min | 0.3 mL/min |

| Column Temperature | 40°C | 30°C |

| Injection Volume | 5 µL | 3 µL |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is commonly used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tigecycline | 586.2 | 513.1 |

| This compound (IS) | 595.1 | 514.0 |

Note: The exact m/z values may vary slightly between different instruments and studies.[2][3]

Data Analysis and Quantification

The concentration of Tigecycline in the unknown samples is determined by calculating the peak area ratio of the analyte (Tigecycline) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known concentrations of Tigecycline standards against their respective concentrations. The concentration of Tigecycline in the study samples is then interpolated from this calibration curve.

Conclusion

This compound is a fundamental tool for the accurate and reliable quantification of Tigecycline in preclinical and clinical research. Its use as an internal standard in LC-MS/MS methods allows for precise measurements of drug concentrations, which is essential for understanding the pharmacokinetics and ensuring the therapeutic efficacy of Tigecycline. The methodologies outlined in this guide provide a robust framework for researchers and scientists working in the field of drug development and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Establishment and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Tigecycline in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Development and validation of an LC-MS/MS method for the determination of tigecycline in human plasma and cerebrospinal fluid and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tigecycline-D9: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigecycline-D9 serves as a stable, isotopically labeled internal standard for the quantitative analysis of tigecycline, a broad-spectrum glycylcycline antibiotic. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, in direct comparison to its non-deuterated counterpart, tigecycline. The document details the mechanism of action, antibacterial spectrum, and pharmacokinetic profile of tigecycline, for which this compound is a critical analytical tool. Furthermore, it outlines standardized experimental protocols for susceptibility testing, providing researchers with the necessary information for the accurate evaluation of tigecycline's efficacy.

Introduction

Tigecycline is a glycylcycline antibiotic developed to overcome common mechanisms of tetracycline resistance.[1][2] It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3][4] this compound is a deuterated analog of tigecycline, specifically designed for use as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6] The incorporation of nine deuterium atoms provides a distinct mass difference, allowing for precise differentiation and quantification of tigecycline in complex biological matrices.

Chemical Structure and Physicochemical Properties

The chemical structures of tigecycline and this compound are nearly identical, with the key difference being the substitution of nine hydrogen atoms with deuterium atoms in the tert-butyl group of this compound.

Table 1: Physicochemical Properties of Tigecycline and this compound

| Property | Tigecycline | This compound | Reference(s) |

| Chemical Formula | C₂₉H₃₉N₅O₈ | C₂₉H₃₀D₉N₅O₈ | [5] |

| Molecular Weight | 585.65 g/mol | 594.7 g/mol | [5] |

| CAS Number | 220620-09-7 | 2699607-86-6 | [5] |

| Appearance | Orange lyophilized powder or cake | Solid | [5] |

| Solubility | Soluble in DMSO (≥3 mg/mL, warmed).[7][8] | Slightly soluble in DMSO, Methanol, and Water.[5][6][9] | [5][6][7][8][9] |

| Stability | Unstable after reconstitution, sensitive to oxidation and epimerization.[10][11][12] Solutions in DMSO may be stored at -20°C for up to 1 month.[7][8] | Stable for ≥ 4 years when stored at -20°C.[6] | [6][7][8][10][11][12] |

Note: The properties of this compound are primarily reported by commercial suppliers.

Pharmacological Properties of Tigecycline

As this compound's primary role is that of an analytical standard, its pharmacological properties are not independently investigated. The following sections describe the established pharmacological profile of tigecycline.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][13] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][2][13] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein production and bacterial growth.[1][2][13] Notably, the glycylamido moiety attached to the 9-position of the minocycline core enhances tigecycline's binding affinity to the ribosome and provides steric hindrance, allowing it to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins.[1][4][13]

Antibacterial Spectrum

Tigecycline demonstrates a broad spectrum of activity against a wide range of bacterial pathogens, including:

-

Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[3][4]

-

Gram-negative bacteria: Multidrug-resistant Acinetobacter baumannii, Stenotrophomonas maltophilia, Haemophilus influenzae, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[3][4]

-

Anaerobic bacteria. [3]

Tigecycline is generally not active against Pseudomonas spp. and Proteus spp.[3]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of tigecycline is characterized by extensive tissue distribution and a long half-life.

Table 2: Key Pharmacokinetic Parameters of Tigecycline

| Parameter | Value | Reference(s) |

| Volume of Distribution (Vd) | 7 to 10 L/kg | [14][15] |

| Protein Binding | 71% to 89% | [15] |

| Elimination Half-life (t₁/₂) | ~40 hours | [16] |

| Metabolism | Not extensively metabolized | [15] |

| Excretion | Primarily biliary/fecal | [4] |

| PK/PD Index | AUC/MIC | [14][15] |

The extensive tissue distribution results in relatively low serum concentrations.[16] The primary route of elimination is through biliary excretion as unchanged drug.[4] Dose adjustments are generally not required in patients with renal impairment.[17] The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the key pharmacodynamic parameter predicting tigecycline's efficacy.[14][15]

Experimental Protocols: Antimicrobial Susceptibility Testing

Accurate determination of bacterial susceptibility to tigecycline is crucial for clinical decision-making. Standardized methods recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) should be followed.[18][19][20] It is critical to use freshly prepared medium (≤12 hours old) for broth-based methods, as the age of the medium can significantly impact tigecycline's stability and result in falsely elevated MIC values.[18]

Broth Microdilution Method

The broth microdilution method is considered the reference method for determining the Minimum Inhibitory Concentration (MIC) of tigecycline.

Methodology:

-

Prepare Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth.

-

Prepare Tigecycline Dilutions: A series of twofold dilutions of tigecycline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

Disk Diffusion Method

The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to tigecycline.

Methodology:

-

Prepare Inoculum: A standardized bacterial suspension is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

-

Apply Disk: A paper disk impregnated with 15 µg of tigecycline is placed on the agar surface.

-

Incubation: The plate is incubated under the same conditions as the broth microdilution method.

-

Reading Results: The diameter of the zone of growth inhibition around the disk is measured. The zone size is interpreted as susceptible, intermediate, or resistant according to established breakpoints.[21][22]

Conclusion

This compound is an indispensable tool for the accurate quantification of tigecycline in research and clinical settings. Its stable isotopic labeling ensures reliable results in mass spectrometry-based assays. A thorough understanding of the chemical and pharmacological properties of tigecycline, for which this compound serves as a standard, is essential for its appropriate study and application. Adherence to standardized protocols for susceptibility testing is paramount to ensure the clinical relevance of in vitro data. This guide provides a foundational resource for professionals engaged in the development, analysis, and application of this important antibiotic.

References

- 1. Tigecycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tigecycline - Wikipedia [en.wikipedia.org]

- 4. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS 2699607-86-6 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Tigecycline | 220620-09-7 [chemicalbook.com]

- 8. 220620-09-7 CAS MSDS (Tigecycline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. glpbio.com [glpbio.com]

- 10. Breaking the stability barrier: a novel formulation for tigecycline offers extended clinical flexibility - MedCrave online [medcraveonline.com]

- 11. A novel formulation of tigecycline has enhanced stability and sustained antibacterial and antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 14. Population Pharmacokinetics of Tigecycline: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Population pharmacokinetics of tigecycline in critically ill patients [frontiersin.org]

- 16. e-lactancia.org [e-lactancia.org]

- 17. simulations-plus.com [simulations-plus.com]

- 18. Comparative In Vitro Antimicrobial Activity of Tigecycline, a New Glycylcycline Compound, in Freshly Prepared Medium and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative Evaluation of Seven Tigecycline Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 21. INVESTIGATION OF TIGECYCLINE SUSCEPTIBILITY OF MULTIDRUG-RESISTANT ACINETOBACTER BAUMANNII ISOLATES BY DISC DIFFUSION, AGAR GRADIENT AND BROTH MICRODILUTION TESTS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

Tigecycline-D9: A Technical Guide for Researchers

An in-depth examination of the chemical properties, mechanism of action, and experimental applications of the deuterated internal standard, Tigecycline-D9, and its active counterpart, Tigecycline.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the glycylcycline antibiotic, tigecycline. Developed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, its use as an internal standard, and the broader biological activities and experimental protocols associated with tigecycline.

Core Compound Identification

This compound serves as a crucial internal standard for the accurate quantification of tigecycline in biological matrices during preclinical and clinical research. Its isotopic labeling ensures distinct mass spectrometric detection while maintaining chemical behavior nearly identical to the parent compound.

| Compound | CAS Number | Molecular Formula |

| This compound | 2699607-86-6 | C29H30D9N5O8 |

| Tigecycline | 220620-09-7 | C29H39N5O8 |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tigecycline exerts its bacteriostatic action by binding to the bacterial 30S ribosomal subunit, effectively blocking the entry of aminoacyl-tRNA molecules into the A site of the ribosome. This obstruction prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein synthesis. The addition of a glycylamido moiety at the 9-position of the minocycline core enhances tigecycline's binding affinity to the ribosome, allowing it to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection.

A study on the transcriptomic signature of Acinetobacter baumannii in response to tigecycline revealed broader downstream effects. The inhibition of protein synthesis perturbs ribosome function and leads to a reduction in the alarmone (p)ppGpp, a key regulator of the stringent response. This, in turn, promotes ribosome production and diminishes their degradation, potentially mitigating the inhibitory effect of the antibiotic. Furthermore, tigecycline was observed to cause a significant reduction in the transcription of genes involved in the citric acid cycle and cell respiration, indicating a slowdown of bacterial growth.

An In-depth Technical Guide on the Physical and Chemical Properties of Tigecycline-D9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tigecycline-D9, a deuterated isotopologue of the antibiotic Tigecycline. This document is intended for use by professionals in research and drug development who require detailed technical data for experimental design and execution. This compound serves as a critical internal standard for the accurate quantification of Tigecycline in biological matrices.[1][2][3]

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Tigecycline, a broad-spectrum glycylcycline antibiotic.[4] The deuterium labeling makes it an ideal internal standard for mass spectrometry-based assays, as it is chemically identical to Tigecycline but mass-shifted.[1][5]

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₉H₃₀D₉N₅O₈ | [1][2][6] |

| Molecular Weight | 594.7 g/mol | [1][2][6][7] |

| CAS Number | 2699607-86-6 | [1][2][3][6] |

| Appearance | Solid, Orange cake or powder | [2][3][5][8] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [2][3][7] |

| Synonyms | GAR-936-d9 |[1] |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

Table 2: Solubility and Recommended Storage Conditions

| Parameter | Details | Reference |

|---|---|---|

| Solubility | Slightly Soluble in DMSO, Methanol, and Water. | [1][2][3] |

| Storage Temperature | -20°C | [1][2] |

| Long-Term Stability | Stable for ≥ 4 years when stored at -20°C. | [2] |

| Stock Solution Stability | Solutions in DMSO may be stored at -20°C for up to 1 month. |[8][9] |

Experimental Protocol for Solution Preparation: To enhance solubility, it is recommended to heat the vial to 37°C and use sonication in an ultrasonic bath.[1] When preparing stock solutions, ensure the product is fully dissolved in an appropriate solvent before any further dilutions.[1] For in vivo studies, specific formulation calculators and co-solvents may be necessary.

Chemical Identification

Unique chemical identifiers are essential for unambiguous compound registration and data retrieval.

Table 3: Chemical Identifiers for this compound

| Identifier Type | Value | Reference |

|---|---|---|

| Formal Name | 4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-(2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)acetamido)-1,11-dioxo-1,4S,4aS,5,5aR,6,11,12aS-octahydrotetracene-2-carboxamide | [2][3] |

| SMILES | OC1=C(C(C2=C(O)--INVALID-LINK--(O)[C@@]3([H])C[C@]2([H])C4)=O)C4=C(N(C)C)C=C1NC(CNC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=O | [2][3] |

| InChI Key | FPZLLRFZJZRHSY-LCXUVLLNSA-N |[2][3] |

Mechanism of Action and Application

This compound is primarily used as an internal standard for the quantification of Tigecycline in various biological samples using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its use is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

Caption: Workflow for Tigecycline quantification using this compound as an internal standard.

As an analogue of Tigecycline, understanding the parent drug's mechanism is crucial. Tigecycline is a glycylcycline antibiotic that inhibits protein synthesis in bacteria.[10][11] It binds to the 30S ribosomal subunit, effectively blocking the entry of aminoacyl-tRNA molecules into the A-site of the ribosome.[1][11][12] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting bacterial growth.[11][12] This mechanism is effective even against bacteria that have developed resistance to older tetracyclines through efflux pumps or ribosomal protection.[11][13]

Caption: Mechanism of Tigecycline action on the bacterial 30S ribosome.

Synthesis and Purification Protocols

While detailed proprietary synthesis methods are not publicly available, the general chemical synthesis of Tigecycline provides a framework for its deuterated analogue.

Experimental Protocol Outline for Tigecycline Synthesis: The synthesis generally starts from minocycline.[14]

-

Nitration: Minocycline is treated with a nitrating agent (e.g., potassium nitrate in sulfuric acid) to produce a 9-nitro derivative.[14]

-

Reduction: The 9-nitro group is then reduced to an amine group (9-aminominocycline), typically via catalytic hydrogenation (e.g., using Pd/C).[14][15]

-

Acylation: The final step is the acylation of 9-aminominocycline with an N-t-butylglycyl chloride equivalent.[14][15] For this compound, a deuterated N-t-butylglycyl moiety would be used in this step.

-

Purification: The final product is purified using methods such as High-Performance Liquid Chromatography (HPLC) to isolate Tigecycline from starting materials and potential impurities.[16]

Caption: Generalized synthesis workflow for this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 2699607-86-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. biocompare.com [biocompare.com]

- 8. 220620-09-7 CAS MSDS (Tigecycline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Tigecycline | 220620-09-7 [chemicalbook.com]

- 10. Tigecycline - Wikipedia [en.wikipedia.org]

- 11. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 12. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 14. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 15. WO2010032219A1 - Process for the preparation of tigecycline - Google Patents [patents.google.com]

- 16. benthamscience.com [benthamscience.com]

The Gold Standard: A Technical Guide to Utilizing Tigecycline-D9 as an Internal Standard for Tigecycline Quantification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Tigecycline-D9 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of tigecycline. The use of a SIL-IS is paramount for mitigating variability and ensuring the accuracy and precision of quantitative assays, particularly in complex biological matrices. This document provides a comprehensive overview of the analytical methodologies, supported by quantitative data and detailed experimental protocols.

The Imperative for an Ideal Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variations during sample preparation and analysis.[1][2] An ideal IS should mimic the analyte's physicochemical properties as closely as possible to compensate for matrix effects, ionization suppression or enhancement, and inconsistencies in sample extraction and injection volume.[1][3]

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization.[1][2][3] This leads to more accurate and precise quantification compared to using structurally similar but non-isotopically labeled compounds.[4]

Comparative Overview: Tigecycline vs. This compound

The primary distinction between tigecycline and its deuterated analog, this compound, lies in the substitution of nine hydrogen atoms with deuterium. This mass shift allows for their differentiation by the mass spectrometer while maintaining nearly identical chemical and physical properties.

Logical Relationship: Analyte and Internal Standard

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Therapeutic Drug Monitoring of Tigecycline in 67 Infected Patients and a Population Pharmacokinetics/Microbiological Evaluation of A. baumannii Study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape of Tigecycline-D9: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tigecycline-D9, a deuterated internal standard crucial for the accurate quantification of the broad-spectrum antibiotic Tigecycline. This document collates available data, outlines detailed experimental protocols, and presents visual workflows to support researchers in drug development and analytical science.

Core Concepts: Understanding Tigecycline

Tigecycline is a glycylcycline antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules.[1] This mechanism prevents the incorporation of amino acids into elongating peptide chains, leading to a bacteriostatic effect.[1] Its structural modifications allow it to overcome common tetracycline resistance mechanisms.[1]

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of Tigecycline at the bacterial ribosome.

Caption: Tigecycline binds to the A-site of the 30S ribosomal subunit, inhibiting protein synthesis.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in common organic solvents is not extensively available in peer-reviewed literature, as its primary use is as an internal standard. However, several chemical suppliers characterize it as "slightly soluble" in dimethyl sulfoxide (DMSO), methanol, and water.[2][3]

For practical laboratory applications, the solubility of unlabeled Tigecycline serves as a close proxy due to the minor structural modification of deuterium labeling. The following table summarizes the available quantitative solubility data for unlabeled Tigecycline.

Table 1: Quantitative Solubility of Unlabeled Tigecycline in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | ~30 - 100 | ~51.2 - 170.8 |

| Dimethylformamide (DMF) | ~30 | ~51.2 |

| Ethanol | ~1 | ~1.7 |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 | ~17.1 |

| Water | ~100 | ~170.8 |

Data sourced from various chemical suppliers.[1][4][5] It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of other solutes.

Stability of this compound in Solution

The stability of Tigecycline and its deuterated analogue is a critical consideration for their use in analytical and research settings. Tigecycline is known to be susceptible to degradation, particularly through oxidation and epimerization.[6]

Key Findings on Tigecycline Stability:

-

Aqueous Solutions: Tigecycline in aqueous solutions is prone to degradation.[6] For instance, in saline solution at room temperature, significant degradation can occur within 24 hours.[7]

-

Effect of Stabilizers: The stability of Tigecycline in aqueous solutions can be significantly enhanced by the addition of antioxidants. A formulation containing 3 mg/mL ascorbic acid and 60 mg/mL pyruvate in saline (pH 7.0) has been shown to preserve the integrity of Tigecycline for at least 7 days when protected from light.[7]

-

Temperature and pH: Lower temperatures generally improve the stability of Tigecycline solutions. The pH of the solution also plays a crucial role, with degradation patterns differing in acidic and basic conditions.

For laboratory use, it is recommended to prepare fresh solutions of this compound and store them at low temperatures, protected from light, to minimize degradation. Stock solutions in DMSO are generally considered stable for short-term storage at -20°C or -80°C.[3]

Experimental Protocols

General Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the kinetic solubility of a compound like this compound.

Caption: A generalized workflow for determining the kinetic solubility of a compound.

Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products. The following is a representative protocol adapted from published methods for Tigecycline.[8][9][10]

Table 2: Example HPLC Method Parameters for Tigecycline Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water, pH 3.5) and an organic modifier (e.g., acetonitrile). A common ratio is 80:20 (aqueous:organic). |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection Wavelength | 250 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantification limit, and robustness.[8][9]

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method. The following diagram and table outline a typical forced degradation workflow and stress conditions for Tigecycline.[8]

Caption: A workflow for conducting forced degradation studies on this compound.

Table 3: Recommended Forced Degradation Conditions for Tigecycline

| Stress Condition | Reagent and Conditions |

| Acid Hydrolysis | 0.1 N HCl at room temperature for 24 hours |

| Base Hydrolysis | 0.1 N NaOH at room temperature for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 40°C in a hot air oven for 4 hours |

| Photolytic Degradation | Exposure to UV light for 4 hours |

After exposure to the stress conditions, samples should be appropriately neutralized (for acid and base hydrolysis) and diluted before analysis by a validated stability-indicating HPLC method.[8]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. While specific quantitative data for the deuterated form is limited, the information available for unlabeled Tigecycline offers a reliable starting point for experimental design. The detailed protocols for solubility and stability testing, along with the visual workflows, are intended to equip scientists with the necessary tools to confidently handle and analyze this important analytical standard. As with any experimental work, it is recommended to perform in-house verification of solubility and stability under the specific conditions of your laboratory.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Tigecycline | CAS 220620-09-7 | Cayman Chemical | Biomol.com [biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel formulation of tigecycline has enhanced stability and sustained antibacterial and antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. scispace.com [scispace.com]

- 10. sciforum.net [sciforum.net]

An In-Depth Technical Guide to the Mechanism of Action of Tigecycline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline, the first clinically approved member of the glycylcycline class of antibiotics, represents a significant advancement in combating bacterial infections, particularly those caused by multidrug-resistant pathogens. Its unique mechanism of action, centered on the inhibition of bacterial protein synthesis, allows it to overcome common tetracycline resistance mechanisms. This technical guide provides a comprehensive overview of the molecular interactions, biochemical effects, and structural basis of tigecycline's activity. It is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of the key processes involved.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tigecycline exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] Like its tetracycline predecessors, tigecycline binds to the 30S ribosomal subunit.[1][2][3] However, the addition of a glycylamido moiety at the 9-position of the minocycline core structure enhances its binding affinity and expands its spectrum of activity.[1]

The primary mechanism involves the steric hindrance of aminoacyl-tRNA (aa-tRNA) binding to the A-site of the ribosome.[2][3][4] By occupying this critical site, tigecycline effectively prevents the incorporation of new amino acids into the elongating polypeptide chain, thereby halting protein synthesis.[1][3]

A key feature of tigecycline is its ability to evade the two major mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[3] The bulky N,N-dimethylglycylamido group is thought to sterically hinder the binding of ribosomal protection proteins, such as Tet(M), which would otherwise dislodge the antibiotic from the ribosome.[5] Furthermore, this structural modification makes tigecycline a poor substrate for the efflux pumps that actively transport older tetracyclines out of the bacterial cell.

Recent studies have also suggested that tigecycline may have a secondary effect on the initiation phase of protein synthesis. It has been shown to induce a compact conformation of Initiation Factor 3 (IF3) on the 30S ribosomal subunit, which could further contribute to its overall inhibitory effect on protein production.

Molecular Interactions and Structural Basis

High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided detailed insights into the interaction of tigecycline with the bacterial ribosome.

Tigecycline binds to a primary site on the 30S subunit, located in a pocket formed by helices h31 and h34 of the 16S rRNA.[4][5] A critical interaction involves the stacking of the 9-t-butylglycylamido moiety of tigecycline with the nucleobase C1054 of the 16S rRNA.[4][5] This interaction is believed to be a key contributor to the enhanced potency of tigecycline compared to older tetracyclines.[5] Additionally, tigecycline's A ring coordinates a magnesium ion, which facilitates an indirect interaction with the phosphate backbone of G966 in helix h31.[5]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sarecycline interferes with tRNA accommodation and tethers mRNA to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling, the strategic incorporation of isotopes into drug molecules, stands as a cornerstone of modern drug development. This powerful technique provides an unparalleled window into the metabolic fate of new chemical entities within a biological system. By tracing the journey of a drug from administration to excretion, researchers can gather critical data on its absorption, distribution, metabolism, and excretion (ADME) properties, thereby informing safety, efficacy, and dosage decisions. This technical guide delves into the core principles, experimental protocols, and data interpretation of isotopic labeling in drug metabolism studies, offering a comprehensive resource for professionals in the field.

Core Principles of Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms of a drug molecule with their corresponding isotopes. Isotopes are variants of a particular chemical element that differ in neutron number. While they share the same chemical properties, their difference in mass allows them to be distinguished from their more abundant, naturally occurring counterparts. This distinction is the foundation of their utility as tracers in biological systems.

There are two primary categories of isotopes used in drug metabolism studies:

-

Stable Isotopes: These non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are the most commonly used in modern drug metabolism research. Their key advantage is safety, as they do not emit radiation, making them suitable for use in human studies, including those involving vulnerable populations.[1] The subtle mass difference introduced by stable isotopes is readily detectable by high-sensitivity analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Radioactive Isotopes (Radioisotopes): Isotopes like carbon-14 (¹⁴C) and tritium (³H) undergo radioactive decay, emitting radiation that can be easily detected and quantified.[2] This high sensitivity makes them invaluable for tracing minute quantities of a drug and its metabolites, particularly in early-stage preclinical studies.[2] However, their use in humans is more restricted due to safety considerations related to radiation exposure.

The choice between stable and radioactive isotopes depends on the specific objectives of the study, the stage of drug development, and regulatory requirements.

Key Applications in Drug Metabolism

Isotopic labeling is instrumental across the entire spectrum of ADME studies:

-

Absorption: By administering an isotopically labeled drug, researchers can precisely quantify the extent and rate of its absorption into the systemic circulation.

-

Distribution: The labeled drug can be tracked to various tissues and organs, providing a detailed map of its distribution throughout the body. This is crucial for understanding target engagement and potential off-target toxicities.

-

Metabolism: The primary application of isotopic labeling is in the identification and quantification of drug metabolites. As the parent drug is chemically transformed by enzymes in the body, the isotopic label is carried over to the resulting metabolites, allowing for their unambiguous detection and structural elucidation.[1]

-

Excretion: The routes and rates of elimination of the drug and its metabolites from the body, whether through urine, feces, or other pathways, can be accurately determined by monitoring the excretion of the isotopic label.

Quantitative Data in Isotopic Labeling Studies

The quantitative data generated from isotopic labeling studies are fundamental to understanding a drug's pharmacokinetic (PK) profile. This data is often summarized in tables to facilitate comparison and interpretation.

| Parameter | Description | Typical Value Range | Analytical Technique |

| Isotopic Purity / Enrichment | The percentage of the labeled isotope in the drug substance. | ≥98% | Mass Spectrometry, NMR |

| Specific Activity (for Radioisotopes) | The amount of radioactivity per unit mass of the labeled compound. | Varies depending on the isotope and synthesis | Liquid Scintillation Counting |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 0 - 100% | LC-MS/MS |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Varies widely depending on the drug and patient population | LC-MS/MS |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Varies widely depending on the drug's tissue distribution | LC-MS/MS |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Varies widely depending on the drug's metabolism and excretion | LC-MS/MS |

Table 1: Key Pharmacokinetic Parameters Determined Using Isotopic Labeling. This table summarizes some of the critical pharmacokinetic parameters that are determined in drug metabolism studies using isotopically labeled compounds. The values for these parameters can vary significantly depending on the specific drug, the patient population, and the route of administration.

A direct comparison of the primary analytical techniques used in these studies highlights their respective strengths and weaknesses:

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Sensitivity | High (picomole to femtomole) | Low (micromole to nanomole)[3] |

| Resolution | High | Very High |

| Metabolite Identification | Requires fragmentation and database matching | Can provide detailed structural information |

| Quantification | Excellent with isotope dilution | Good, can be absolute without a standard |

| Sample Throughput | High | Low |

| In vivo/In situ capability | Limited | Yes (Magnetic Resonance Spectroscopy) |

Table 2: Comparison of Mass Spectrometry and NMR Spectroscopy in Drug Metabolism Studies. This table provides a comparative overview of the two primary analytical techniques employed in the analysis of isotopically labeled compounds in drug metabolism research.

The following table presents example pharmacokinetic data from a study that utilized a stable isotope-labeled drug administered to human subjects, illustrating the type of quantitative data generated.

| Parameter | Median Value (Range) |

| Oral Clearance Rate (CL/F) (L/h) | 0.712 (0.244–2.91)[4] |

| Apparent Volume of Distribution (V/F) (L) | 164.9 |

| Time to Peak Concentration (Tmax) (h) | 4[4] |

| Dose-Normalized Peak Concentration (Cmax) (ng/L/μg) | 7.5[4] |

| Half-life (t½) (h) | 172.2[4] |

Table 3: Example Pharmacokinetic Parameters from a Stable Isotope Co-administration Study. This table shows a selection of pharmacokinetic parameters determined for the thyroid hormone levothyroxine following the oral administration of a ¹³C-labeled version to healthy volunteers.[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for generating high-quality, reproducible data in drug metabolism studies.

Protocol 1: In Vivo Stable Isotope Labeling and LC-MS/MS Analysis

Objective: To determine the pharmacokinetic profile and identify major metabolites of a drug candidate in a preclinical animal model.

Methodology:

-

Synthesis of Labeled Compound: Synthesize the drug candidate with a stable isotope label (e.g., ¹³C or ²H) at a metabolically stable position. The isotopic purity should be ≥98%.

-

Animal Dosing: Administer the labeled drug to the animal model (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection). A parallel group receives the unlabeled drug as a control.

-

Sample Collection: Collect biological samples (blood, urine, and feces) at predetermined time points over a 24-48 hour period.

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (a structurally similar compound, often a stable isotope-labeled analog of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification of the parent drug and its predicted metabolites. A full scan MS analysis can be performed to screen for unknown metabolites.

-

-

Data Analysis:

-

Construct a calibration curve using standards of the unlabeled drug and its metabolites.

-

Calculate the concentration of the parent drug and its metabolites in each sample using the internal standard method.

-

Determine pharmacokinetic parameters (AUC, Cmax, t½, etc.) using appropriate software.

-

Protocol 2: In Vitro Metabolism Study with Radioisotope Labeling

Objective: To investigate the metabolic stability and identify the primary metabolic pathways of a drug candidate using human liver microsomes.

Methodology:

-

Synthesis of Labeled Compound: Synthesize the drug candidate with a ¹⁴C label at a metabolically stable position.

-

Incubation with Liver Microsomes:

-

In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), the ¹⁴C-labeled drug (final concentration 1 µM), and NADPH regenerating system in a phosphate buffer (pH 7.4).

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

-

Sample Preparation:

-

Vortex the terminated reaction mixture and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

-

Analysis by HPLC with Radiometric Detection:

-

Inject the supernatant onto an HPLC system equipped with a radiometric detector.

-

Separate the parent drug and its metabolites using a C18 column with a suitable mobile phase gradient.

-

The radiometric detector will detect the ¹⁴C-labeled compounds as they elute from the column.

-

-

Data Analysis:

-

Integrate the peaks in the radiochromatogram to determine the percentage of the parent drug remaining at each time point.

-

Calculate the in vitro half-life and intrinsic clearance of the drug.

-

Collect the fractions corresponding to the metabolite peaks for further structural elucidation by mass spectrometry.

-

Protocol 3: NMR Sample Preparation for Metabolomics

Objective: To prepare biological samples for the analysis of drug metabolites using NMR spectroscopy.

Methodology:

-

Sample Collection: Collect biofluids (e.g., urine, plasma) or tissues from subjects administered an isotopically labeled drug.

-

Urine Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 13,000 rpm for 10 minutes to remove any particulate matter.

-

To 540 µL of the urine supernatant, add 60 µL of a D₂O-based buffer containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

-

Vortex briefly and transfer to a 5 mm NMR tube.

-

-

Plasma/Serum Sample Preparation:

-

Thaw frozen plasma or serum samples.

-

To remove proteins, use an ultrafiltration device with a 3 kDa molecular weight cutoff. Centrifuge according to the manufacturer's instructions.

-

Alternatively, perform a methanol extraction: add 2 parts cold methanol to 1 part plasma, vortex, and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in NMR buffer.

-

Add the prepared sample to an NMR tube with the D₂O-based buffer and internal standard as described for urine.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Use a standard one-dimensional pulse sequence with water suppression (e.g., NOESYPR1D).

-

Key parameters to set include the spectral width, number of scans, acquisition time, and relaxation delay.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Identify metabolites by comparing the chemical shifts and coupling patterns to spectral databases (e.g., HMDB, BMRB) and to the spectra of authentic standards.

-

Quantify metabolites by integrating the area of their characteristic peaks relative to the internal standard.

-

Mandatory Visualizations

Diagrams are essential for visualizing the complex workflows and pathways involved in drug metabolism studies.

References

Methodological & Application

Application Note and Protocol for the Quantification of Tigecycline in Human Plasma Using LC-MS/MS with Tigecycline-D9 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of tigecycline in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Tigecycline-D9, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Tigecycline is a glycylcycline antibiotic effective against a broad spectrum of multidrug-resistant bacteria.[1] Accurate measurement of its concentration in plasma is crucial for optimizing dosage regimens and ensuring therapeutic efficacy while minimizing potential toxicity. This application note describes a validated LC-MS/MS method for the determination of tigecycline in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing. The method involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection by mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample receipt to final data analysis.

Caption: Experimental workflow for tigecycline quantification.

Materials and Reagents

-

Tigecycline reference standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: HSS T3 (2.1 x 100 mm, 3.5 µm) or equivalent C18 column[1]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Tigecycline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tigecycline reference standard in ultrapure water.[1]

-

This compound Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in ultrapure water.[1]

-

Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions with ultrapure water.[1]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the appropriate tigecycline working solutions to achieve final concentrations in the desired linear range (e.g., 50 to 5000 ng/mL).[1]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To a 50 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution and vortex for 20 seconds.[1]

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture vigorously for 1 minute.[1]

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters [1]

| Parameter | Value |

| Column | HSS T3 (2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Elution | Isocratic: 80% A and 20% B |

| Column Temperature | 30°C |

| Injection Volume | 3 µL |

| Run Time | Approximately 2 minutes |

Mass Spectrometry Parameters [1]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 550°C |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tigecycline | 586.4 | 513.3 | 20 |

| This compound (IS) | 595.5 | 514.3 | 42 |

Method Validation Summary

The described method has been validated according to regulatory guidelines.[1][2] A summary of the validation parameters is presented below.

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity Range | 50 - 5000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 7.2%[1] |

| Inter-day Precision (%CV) | < 9.27%[2] |

| Accuracy | 93.4% to 101.8%[1] |

| Matrix Effect (IS-normalized) | 87% to 104%[1] |

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of tigecycline in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the robustness and accuracy of the method, making it highly suitable for clinical and research applications.

References

- 1. Establishment and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Tigecycline in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method for the determination of tigecycline in human plasma and cerebrospinal fluid and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Determination of Tigecycline in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tigecycline is a glycylcycline antibiotic with a broad spectrum of activity against various multidrug-resistant bacteria.[1] Monitoring its concentration in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring, especially in critically ill patients.[2] This document provides detailed application notes and protocols for the quantitative analysis of tigecycline in different biological samples using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.

I. Analytical Methodologies

Two primary analytical techniques are commonly employed for the quantification of tigecycline in biological matrices: HPLC-UV and LC-MS/MS. While HPLC-UV methods are available, LC-MS/MS is generally preferred for its higher sensitivity and specificity, especially for samples with low tigecycline concentrations.[1]

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV methods are suitable for determining tigecycline in bulk drug and parenteral dosage forms.[3][4] However, their sensitivity may be limited for biological samples with low drug concentrations.[1]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying tigecycline in complex biological matrices such as plasma, serum, cerebrospinal fluid (CSF), and various tissues due to its high sensitivity, selectivity, and short analysis time.[2][5][6][7]

II. Experimental Protocols

A. Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the analytical method used. The primary goal is to remove proteins and other interfering substances.

Protocol 1: Protein Precipitation for Plasma, Serum, and Cerebrospinal Fluid (CSF)

This is a simple and rapid method suitable for LC-MS/MS analysis.[8][9]

Materials:

-

Biological sample (plasma, serum, or CSF)

-

Internal Standard (IS) solution (e.g., tigecycline-d9, 9-amino minocycline, or minocycline)[2][5][8][9][10]

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Pipette a known volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.

-

Add a specified volume of the IS solution.

-

Add a larger volume (typically 3-4 times the sample volume) of the cold precipitating agent (e.g., 300 µL of acetonitrile).

-

Vortex the mixture for approximately 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000-15,000 rpm) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[11]

Protocol 2: On-Line Solid-Phase Extraction (SPE) for Cell Lysates

This method is effective for cleaning up complex samples like cell lysates and can be automated.[1]

Materials:

-

Cell lysate sample

-

Internal Standard (IS) solution (e.g., oxytetracycline)[1]

-

Ammonium sulfate[1]

-

On-line SPE system with a suitable cartridge (e.g., Acclaim™ PolarAdvantage II)[1]

Procedure:

-

To the cell lysate, add ammonium sulfate to a final concentration of 75% saturation to precipitate proteins.[1]

-

Add the IS solution to the sample.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant for analysis.

-

The on-line SPE system will automatically load the sample onto the SPE cartridge, wash away salts and interferences, and then elute the analyte and IS onto the analytical column.

Protocol 3: Homogenization and Extraction for Tissue Samples

This protocol is designed for the extraction of tigecycline from solid tissues.[6][11]

Materials:

-

Stabilizing agent (optional, depending on tissue)[6]

-

Homogenization buffer/solvent (e.g., strong acidic-methanol extraction solvent)[6]

-

Homogenizer

-

Centrifuge

Procedure:

-

Accurately weigh the tissue sample.

-

Add a stabilizing agent if necessary.[6]

-

Add a specific volume of homogenization buffer.

-

Homogenize the tissue until a uniform suspension is obtained.

-

Centrifuge the homogenate at high speed.

-

Collect the supernatant for further clean-up (e.g., protein precipitation or SPE) or direct injection if the extract is clean enough.

Experimental Workflow for Tigecycline Analysis in Biological Matrices

Caption: General experimental workflow for tigecycline analysis.

B. Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical instrument parameters for both HPLC-UV and LC-MS/MS methods.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Kromasil ODS C18 (150x4.6mm, 5µm)[3] | C18 (250 x 4.6 mm, 5µm)[4] | Luna C18 (250 x 4.6 mm)[12][13] |

| Mobile Phase | Buffer:Acetonitrile (83:17 v/v)[3] | Acetonitrile:0.1% Acetic Acid (20:80)[4] | Sodium phosphate & oxalic acid buffer (pH 7.0):Acetonitrile (75:25 v/v)[12][13] |

| Flow Rate | 1.2 mL/min[3] | 0.4 mL/min[4] | 1.0 mL/min[12][13] |

| Detection (UV) | 247 nm[3] | 250 nm[4] | 280 nm[12][13] |

| Run Time | 14 min[3] | ~5 min[4] | ~8.6 min[12][13] |

Table 2: LC-MS/MS Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | HSS T3 (2.1x100mm, 3.5µm)[2] | Waters Acquity UPLC BEH-C18 (2.1x50mm, 1.7µm)[8] | SHIMADZU AQ-C18[9] |

| Mobile Phase A | 0.1% Formic acid with 5mM Ammonium acetate in Water[2] | 0.2% Formic acid with 10mM Ammonium formate in Water[8] | Water |

| Mobile Phase B | Acetonitrile[2] | Acetonitrile[8] | Acetonitrile |

| Flow Rate | 0.3 mL/min[2] | 0.25 mL/min[8] | Not Specified |

| Ionization Mode | ESI Positive[2] | ESI Positive[8] | ESI Positive[9] |

| MRM Transition (Tigecycline) | m/z 586.4 ⟶ 513.3[2] | m/z 586.2 ⟶ 513.1[8] | m/z 586.3 ⟶ 513.2[9] |

| MRM Transition (IS - this compound) | m/z 595.5 ⟶ 514.3[2] | m/z 595.1 ⟶ 514.0[8] | N/A |

| MRM Transition (IS - Minocycline) | N/A | N/A | m/z 458.0 ⟶ 441.0[9] |

Signaling Pathway for Mass Spectrometric Detection

Caption: LC-MS/MS detection pathway for tigecycline.

III. Method Validation

A comprehensive validation of the analytical method is essential to ensure reliable and reproducible results. The validation should be performed according to the International Conference on Harmonisation (ICH) guidelines or other relevant regulatory standards.[14]

Table 3: Summary of Method Validation Parameters from Literature

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity Range | 40-60 µg/mL (r² = 0.9999)[3] 50-150 µg/mL (r = 0.999)[4] 40-100 µg/mL (r² = 0.9997)[12][13] 5-40 µg/mL (R² > 0.999)[14] | 50-5000 ng/mL[2] 10-5000 ng/mL[8] 20-2000 ng/mL (Plasma & BALF)[9] 25-2000 ng/mL (Plasma)[5] 250-100,000 ng/mL (CSF)[5] |

| Accuracy (% Recovery) | 100.92%[3] 98.0-102.0%[4] 99.01% (bias < 1.81%)[12][13] | 93.4-101.8%[2] 90.06-107.13%[8] |

| Precision (% RSD) | Intra-day: 0.54%[3] Inter-day: 0.28%[3] < 1%[4] | < 7.2%[2] < 9.27%[8] |

| Limit of Detection (LOD) | 1.8 µg/mL[3] 5 µg/mL[4] 1.67 µg/mL[12][13] | Not explicitly stated in these terms in all sources. |

| Limit of Quantification (LOQ) | 5.42 µg/mL[3] 14 µg/mL[4] 5.05 µg/mL[12][13] | 50 ng/mL[2] 10 ng/mL[8] 20 ng/mL[9] 25 ng/mL[5] |

| Stability | Stable under various stress conditions (acid, base, oxidation, photo, thermal).[4][12] | Stable under all tested conditions.[5] |

IV. Conclusion

The protocols and data presented provide a comprehensive guide for the development and validation of analytical methods for tigecycline in various biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the required sensitivity and the complexity of the sample matrix. For therapeutic drug monitoring and pharmacokinetic studies in clinical settings, the high sensitivity and selectivity of LC-MS/MS make it the superior choice. Proper method validation is critical to ensure the accuracy and reliability of the data generated.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Establishment and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Tigecycline in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an LC-MS/MS method for the determination of tigecycline in human plasma and cerebrospinal fluid and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of tigecycline in human skin using a novel validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concurrent Determination of Tigecycline, Tetracyclines and Their 4-Epimer Derivatives in Chicken Muscle Isolated from a Reversed-Phase Chromatography System Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Tigecycline in Plasma and Bronchoalveolar Lavage Fluid by UPLC-MS/MS and Its Application to a Pharmacokinetic Study in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Validation of a stability-indicating RP-LC method for the determination of tigecycline in lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Application Note: Therapeutic Drug Monitoring of Tigecycline using Tigecycline-D9 as an Internal Standard

References

- 1. Establishment and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Tigecycline in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tigecycline Immunodetection Using Developed Group-Specific and Selective Antibodies for Drug Monitoring Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. Therapeutic Drug Monitoring of Tigecycline in 67 Infected Patients and a Population Pharmacokinetics/Microbiological Evaluation of A. baumannii Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

Preparation of Tigecycline-D9 Stock and Working Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of Tigecycline-D9 stock and working solutions, intended for use as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adherence to these guidelines will ensure the accuracy and reproducibility of experimental results.

Introduction

This compound is the deuterated form of Tigecycline, a broad-spectrum glycylcycline antibiotic. In quantitative analysis, this compound serves as an ideal internal standard for the determination of Tigecycline concentrations in various biological matrices. The use of a stable isotope-labeled internal standard is a critical practice in LC-MS/MS to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.

Proper preparation of stock and working solutions of this compound is paramount for the reliability of the entire analytical workflow. This note provides essential information on solubility, stability, and detailed protocols for solution preparation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2699607-86-6 |

| Molecular Formula | C₂₉H₃₀D₉N₅O₈ |

| Formula Weight | 594.7 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₉) |

Table 2: Solubility of this compound

| Solvent | Solubility |

| DMSO | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

| Water | Slightly Soluble[1][2]; a concentration of 0.5 mg/mL in ultrapure water has been successfully prepared[3]. |

Table 3: Stability and Storage of this compound

| Form | Storage Temperature | Stability |

| Solid | -20°C | ≥ 4 years[1] |

| Stock Solution in DMSO | -20°C | Up to 1 month |

| Stock Solution in DMSO | -80°C | Up to 6 months |

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL in DMSO)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade

-

Calibrated analytical balance

-

Amber glass vial with a PTFE-lined cap

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

-

Transfer the weighed this compound to a clean, dry amber glass vial.

-

Using a calibrated micropipette, add the calculated volume of DMSO to achieve a final concentration of 1 mg/mL. For 1 mg of this compound, add 1 mL of DMSO.

-

Securely cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

-

Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution at -20°C or -80°C as per the stability data in Table 3.

Preparation of this compound Stock Solution (500 µg/mL in Ultrapure Water)

This protocol is based on a validated LC-MS/MS method and is suitable for applications where an aqueous stock solution is preferred.[3]

Materials:

-

This compound (solid)

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Calibrated analytical balance

-

Volumetric flask (e.g., 2 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer or sonicator

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature.

-

Accurately weigh 1 mg of this compound.

-

Transfer the weighed solid to a 2 mL volumetric flask.

-

Add a small amount of ultrapure water to the flask to dissolve the solid.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Bring the solution to the final volume of 2 mL with ultrapure water.

-

Mix the solution thoroughly by inverting the flask several times.

-

Transfer the solution to a labeled amber vial for storage.

-

Store the aqueous stock solution at ≤ -20°C. It is recommended to prepare fresh aqueous solutions or use them within a short period due to the potential for lower stability compared to DMSO stocks.

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to a final concentration appropriate for the analytical method. The following is an example protocol for preparing a 1 µg/mL working solution.

Materials:

-

This compound stock solution (1 mg/mL or 500 µg/mL)

-

Diluent (e.g., methanol, acetonitrile, water, or a mixture, compatible with the analytical method)

-

Calibrated micropipettes and sterile tips

-

Microcentrifuge tubes or amber vials

Procedure:

-

Thaw the this compound stock solution and vortex briefly to ensure homogeneity.

-

Perform a serial dilution to achieve the desired working concentration. For example, to prepare a 1 µg/mL working solution from a 1 mg/mL stock:

-

Pipette 10 µL of the 1 mg/mL stock solution into a clean tube.

-

Add 990 µL of the diluent to the tube.

-

Vortex thoroughly. This results in a 10 µg/mL intermediate solution.

-

Pipette 100 µL of the 10 µg/mL intermediate solution into a new tube.

-

Add 900 µL of the diluent.

-